(4-Amino-2,2-dimethylpyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride
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Overview
Description
(4-Amino-2,2-dimethylpyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride: is a chemical compound with the molecular formula C19H25N3O . It is a derivative of pyrrolidine and pyridine, featuring an amino group and a dihydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,2-dimethylpyrrolidin-1-yl with pyridin-3-ylmethanone under specific conditions. The reaction typically involves the use of a strong base, such as potassium tert-butoxide , and a suitable solvent, like dimethylformamide (DMF) , at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Utilizing nucleophiles like ammonia (NH3) or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines or pyridines.
Scientific Research Applications
The compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
(4-Amino-2,2-dimethylpyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride: is unique due to its specific structural features and chemical properties. Similar compounds include:
Pyridin-3-ylmethanone derivatives
Pyrrolidine derivatives
Amino-substituted pyrrolidines
Properties
IUPAC Name |
(4-amino-2,2-dimethylpyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-12(2)6-10(13)8-15(12)11(16)9-4-3-5-14-7-9;;/h3-5,7,10H,6,8,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDPDWSFSICHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)C2=CN=CC=C2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-70-3 |
Source
|
Record name | 5,5-dimethyl-1-(pyridine-3-carbonyl)pyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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